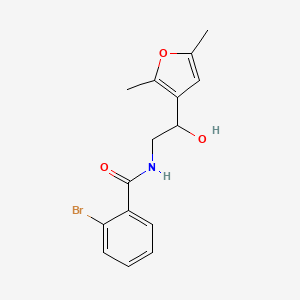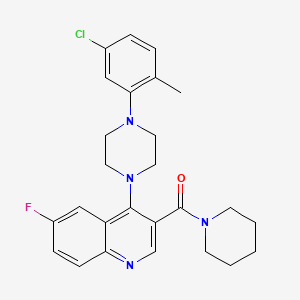![molecular formula C21H20FN3O6S B2481369 1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-piperazinyl]-4-oxo-, hydrochloride CAS No. 123447-63-2](/img/no-structure.png)
1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-piperazinyl]-4-oxo-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-piperazinyl]-4-oxo-, hydrochloride is a useful research compound. Its molecular formula is C21H20FN3O6S and its molecular weight is 461.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Applications
- Broad-Spectrum Antibacterial Activity : This compound, known as NM441, is a prodrug of NM394, which has shown a broad antibacterial spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as anaerobes (Tanimura et al., 2012).
- Antimycobacterial Properties : Research has also highlighted the effectiveness of similar compounds in the same family against Mycobacterium tuberculosis, with certain derivatives showing significant in vitro and in vivo activity (Murugesan et al., 2008).
Pharmacokinetics
- Bioavailability Enhancement : Studies indicate that as a prodrug, NM441 enhances the bioavailability of NM394, the active form. After oral administration, NM441 is readily absorbed and hydrolyzed to NM394, suggesting an effective delivery mechanism for the active drug (Ozaki et al., 1997).
- Metabolism in Various Species : Research on the metabolism of NM441 in rats, dogs, and monkeys has shown that most of the administered drug is metabolized to NM394, its active form, indicating a consistent metabolic pathway across different species (Okuyama & Morino, 1997).
Synthesis and Chemical Studies
- Synthesis Techniques : There have been several studies focusing on the synthesis of this compound and its derivatives, offering insights into efficient production methods for pharmaceutical applications (Matsuoka et al., 1997), (Chun, 2005).
Additional Applications
- Electrochemical Studies : Electrochemical investigations of related compounds have been carried out, potentially indicating broader applications in chemical analysis and material sciences (Pang et al., 2008).
Propiedades
Número CAS |
123447-63-2 |
|---|---|
Fórmula molecular |
C21H20FN3O6S |
Peso molecular |
461.46 |
Nombre IUPAC |
6-fluoro-1-methyl-7-[2-methyl-4-(5-methyl-2-oxo-1,3-dioxol-4-yl)piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H20FN3O6S/c1-9-8-23(18-10(2)30-21(29)31-18)4-5-24(9)15-7-14-12(6-13(15)22)17(26)16(20(27)28)19-25(14)11(3)32-19/h6-7,9,11H,4-5,8H2,1-3H3,(H,27,28) |
Clave InChI |
HERMWCYGOVMYGJ-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=C(C=C3C(=C2)N4C(SC4=C(C3=O)C(=O)O)C)F)C5=C(OC(=O)O5)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2481286.png)



![1-[(4-Fluorophenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2481292.png)


![5-[(1,3-Benzodioxol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2481300.png)

![(Z)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2481303.png)
![Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate](/img/structure/B2481304.png)
![Methyl 3-[(2-{[2-({2-[(4-methoxyphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2481305.png)

![methyl 3-(3-chlorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2481309.png)